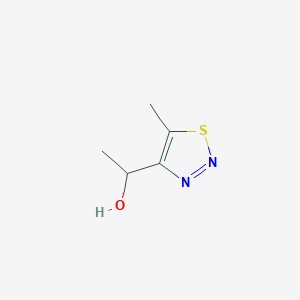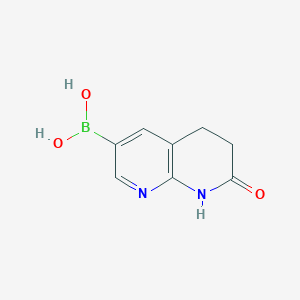
(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid is a heterocyclic compound that features a naphthyridine core structure with a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Friedländer synthesis is a well-known method for constructing naphthyridine cores. This involves the reaction of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of (7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The naphthyridine core can interact with DNA and proteins, influencing various biological pathways .
類似化合物との比較
Similar Compounds
7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
1,8-Naphthyridine derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
(7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)boronic acid is unique due to the presence of the boronic acid functional group, which imparts distinct reactivity and binding properties. This makes it particularly useful in cross-coupling reactions and as a molecular probe in biological studies.
特性
分子式 |
C8H9BN2O3 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC名 |
(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h3-4,13-14H,1-2H2,(H,10,11,12) |
InChIキー |
LLCKLRVTGNEKMP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(NC(=O)CC2)N=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


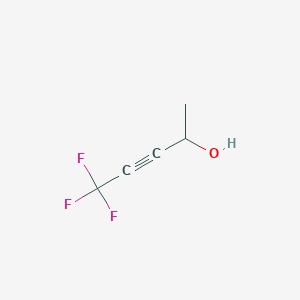
![rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one](/img/structure/B15297276.png)
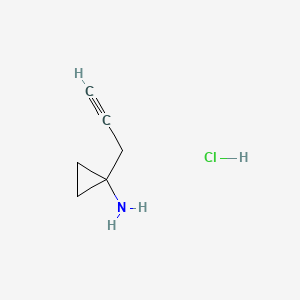
![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)
![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)
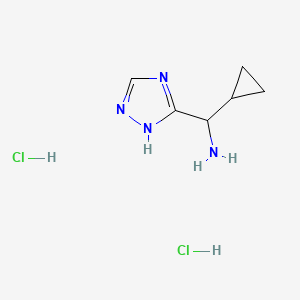
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
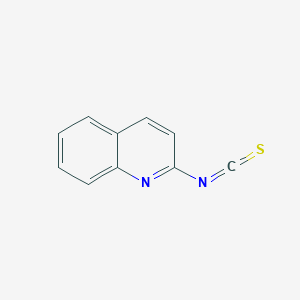

![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
![rac-(3aR,4R,6aS)-2-(2-hydroxyhex-5-en-1-yl)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B15297326.png)
![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)
